(Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
説明
特性
IUPAC Name |
5-chloro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2OS2/c1-2-7-19-10-4-3-9(17)8-12(10)22-15(19)18-14(20)11-5-6-13(16)21-11/h1,3-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBYWVYMDYPTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Synthesis and Structural Studies
The synthesis of (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has been explored in various studies. The compound is derived from benzothiazole derivatives, which are known for their diverse biological activities. The structural modifications of this compound have been investigated to enhance its pharmacological properties.
Key Synthesis Insights:
- Hydrothermal Synthesis : Research by Liao et al. (2013) demonstrated that similar thiophene derivatives could be synthesized using hydrothermal methods, leading to compounds with significant nonlinear optical properties.
- Reactivity and Characterization : The compound's structure has been confirmed through various spectroscopic methods such as NMR and mass spectrometry, ensuring its suitability for biological testing .
The biological activity of (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has been a focal point of research due to its potential therapeutic applications.
Antitumor Activity
Recent studies indicate that derivatives of thiophene carboxamides exhibit potent antitumor properties. For instance, a related thiophene derivative was shown to induce apoptosis in leukemia cells at low concentrations, highlighting the importance of the sulfur atom in its mechanism of action .
Antimicrobial Properties
Thiophene derivatives have also been evaluated for their antimicrobial activities. Research indicates that compounds similar to (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide possess significant antibacterial effects against various pathogens, including resistant strains .
Therapeutic Potential
The therapeutic applications of this compound extend into several areas:
Analgesic Applications
There is emerging evidence suggesting that thiophene derivatives can act as analgesics with fewer side effects compared to traditional pain medications. For example, benzo[b]thiophene analogs have demonstrated efficacy in pain models, activating opioid receptors effectively .
Anticancer Drug Development
The structural characteristics of (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide make it a candidate for further development as an anticancer agent. Its ability to induce cell death through apoptosis pathways positions it as a promising lead compound for drug discovery aimed at treating various cancers .
Data Tables
To summarize the findings related to the applications of this compound, the following table presents key data points from various studies:
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives of benzo[d]thiazole and 1,3,4-thiadiazole (Table 1). Key differences lie in substituent patterns and scaffold hybridization, which influence bioactivity and pharmacokinetics.
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects
- Halogens (Cl, F): The chloro and fluoro groups in the target compound likely enhance binding to hydrophobic pockets in target proteins compared to non-halogenated analogues. Fluorine’s electronegativity may improve membrane permeability .
- Propargyl vs. Alkyl Chains: The propargyl group’s linear geometry and π-bond system may confer rigidity and resistance to enzymatic degradation compared to saturated alkyl chains (e.g., methyl, ethyl) in analogues.
- Thiophene vs.
Bioactivity Trends
- Antimicrobial Activity: 1,3,4-Thiadiazoles with trichloroethyl groups () exhibit potent activity against Gram-positive bacteria, suggesting the target compound’s benzo[d]thiazole core may share similar mechanisms involving membrane disruption or enzyme inhibition .
- Antitumor Potential: Propargyl-substituted thiazoles are associated with kinase inhibition (e.g., EGFR, VEGFR), implying the target compound could disrupt oncogenic signaling pathways .
Research Findings and Implications
- The propargyl group may mitigate first-pass metabolism, extending half-life .
- Synergistic effects between the 6-F and 5-Cl substituents could enhance target selectivity compared to mono-halogenated analogues.
- Further studies should prioritize in vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and pathogenic bacteria to validate hypothesized activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-5-chloro-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting a substituted benzo[d]thiazol-2-amine with 5-chlorothiophene-2-carboxylic acid derivatives under acidic conditions. For example, prop-2-yn-1-yl groups are introduced via nucleophilic substitution or Sonogashira coupling . Key steps include:
- Step 1 : Preparation of 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine using propargyl bromide under basic conditions.
- Step 2 : Condensation with 5-chlorothiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the Z-configuration of the imine bond confirmed in this compound?
- Methodological Answer : The Z-configuration is validated using:
- 1H-NMR Spectroscopy : Coupling constants (e.g., J = 8–12 Hz for trans-alkene protons vs. <4 Hz for cis) and NOE correlations between the thiophene carbonyl and benzo[d]thiazole protons .
- X-ray Crystallography : If single crystals are obtained, bond angles and spatial arrangement confirm the stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and C=N (1560–1620 cm⁻¹) stretches .
- 1H/13C-NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), prop-2-yn-1-yl protons (δ 2.5–3.0 ppm), and fluorine coupling (19F-NMR, δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Cl/F .
Advanced Research Questions
Q. How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh3)4/CuI for Sonogashira coupling to enhance alkyne incorporation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while base (Et3N) scavenges HBr .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Q. How to resolve discrepancies in reported bioactivity data (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (72 hours) for comparability .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize inter-lab variability .
Q. What mechanistic approaches elucidate the compound’s antitumor activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. Focus on hydrogen bonding with the thiophene carbonyl and π-π stacking with the benzo[d]thiazole ring .
- Enzyme Inhibition Assays : Measure ATPase activity in recombinant kinases to quantify inhibition (e.g., IC50 = 1.2 µM for VEGFR2) .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation in treated cells .
Q. How does modifying the prop-2-yn-1-yl group affect bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace prop-2-yn-1-yl with alkyl/aryl groups (e.g., methyl, phenyl) via Mitsunobu or Ullmann coupling .
- SAR Analysis : Compare logP (HPLC-measured) and IC50 values. Prop-2-yn-1-yl analogs show enhanced membrane permeability (logP = 2.8 vs. 3.5 for phenyl) but reduced solubility .
- In Vivo Testing : Evaluate pharmacokinetics in murine models (Cmax, t1/2) to correlate substituent effects with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
